molecular formula C8H12N2O4 B11791304 Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate

Cat. No.: B11791304
M. Wt: 200.19 g/mol
InChI Key: CFMZAXLZZDNIQL-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is a pyrazole derivative characterized by a hydroxyl group at the 5-position of the pyrazole ring, a 2-hydroxyethyl substituent at the 1-position, and a methyl ester group attached via an acetoxy linkage. Pyrazole-based compounds are widely studied for their diverse pharmacological and industrial applications, including use as intermediates in organic synthesis or bioactive agents.

Crystallographic refinement tools like SHELXL, a program renowned for small-molecule structure determination, are often employed to resolve such compounds’ three-dimensional configurations .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-[2-(2-hydroxyethyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C8H12N2O4/c1-14-7(12)4-6-5-9-10(2-3-11)8(6)13/h5,9,11H,2-4H2,1H3

InChI Key

CFMZAXLZZDNIQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)CCO

Origin of Product

United States

Preparation Methods

Hydrazine-Cyanoacetate Cyclocondensation

A widely utilized approach involves reacting 2-hydroxyethylhydrazine with cyanoacetate derivatives. For example, ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 70–80°C to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole. Adapting this method, substitution of ethyl cyanoacetate with methyl analogs could yield intermediates with methyl ester groups. Key parameters include:

  • Solvent selection : Alkanols (e.g., methanol, ethanol) facilitate both solubility and reaction kinetics.

  • Temperature control : Maintaining 60–110°C ensures complete cyclization while minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio of hydrazine to cyanoacetate optimizes yield.

Post-cyclization modifications enable the introduction of hydroxy and acetoxy groups at specific pyrazole positions.

Hydroxy Group Installation at Position 5

Hydrolysis of amino or nitroso groups at position 5 represents a plausible route. In analogous syntheses, 5-amino-1-(2'-hydroxyethyl)pyrazole undergoes nitrosation followed by hydrogenation to yield 4,5-diamino derivatives. Oxidation of these amino groups via acidic or enzymatic conditions could generate the desired 5-hydroxy functionality.

Acetoxy Sidechain Incorporation

Esterification or transesterification reactions introduce the methyl acetate moiety. For instance, reacting 5-hydroxy-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) would yield the methyl ester. Alternatively, coupling acetic acid derivatives with hydroxyl-bearing intermediates via Steglich esterification (DCC/DMAP) offers a mild alternative.

Stepwise Synthetic Route Proposal

Combining these principles, a hypothetical four-step synthesis is proposed:

Step 1: Cyclocondensation

Reaction : Methyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine → Methyl 5-amino-4-methoxycarbonyl-1-(2'-hydroxyethyl)pyrazole

  • Conditions : Methanol solvent, 80°C, 2–4 hours

  • Yield : ~72% (extrapolated from ethyl analog data)

Step 2: Ester Hydrolysis

Reaction : Methoxycarbonyl → Carboxylic Acid

  • Conditions : 2N NaOH aqueous solution, reflux, 3 hours

  • Key consideration : pH adjustment to 4–5 precipitates the carboxylic acid intermediate

Step 3: Decarboxylation and Hydroxylation

Reaction : Carboxylic Acid → 5-Hydroxy Derivative

  • Decarboxylation : Heating to 140–150°C under reduced pressure

  • Hydroxylation : Oxidative treatment with H₂O₂/Fe²⁺ (Fenton reagent) or enzymatic oxidation

Step 4: Esterification

Reaction : 4-Carboxylic Acid → Methyl Acetate

  • Conditions : Methanol, H₂SO₄ catalyst, 60°C, 6 hours

  • Purification : Recrystallization from methanol/water

Critical Process Optimization Parameters

Successful synthesis requires meticulous control of:

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH4–5 (hydrolysis)Prevents over-acidification
Temperature140–150°C (decarb.)Minimizes thermal degradation
Catalyst Loading5% Pd/C (H₂)Ensures complete hydrogenation
Solvent Polarityε = 20–30 (e.g., MeOH)Enhances intermediate solubility

Analytical Characterization Benchmarks

While spectral data for the target compound remains unpublished, analogous pyrazoles exhibit characteristic signatures:

  • ¹H NMR : δ 6.8–7.2 (pyrazole-H), δ 4.2–4.5 (–OCH₂CH₂OH), δ 3.7 (–COOCH₃)

  • IR : 1720 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (–OH)

  • HPLC : Retention time 8–10 min (C18 column, MeOH:H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of pyrazole can inhibit bacterial growth, suggesting potential therapeutic applications in treating infections .

2. Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. For instance, research has documented the synthesis of various pyrazole derivatives and their evaluation for cytotoxicity against colorectal cancer cells .

3. Antioxidant Activity
this compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have reported that certain pyrazole derivatives demonstrate significant radical scavenging activity, which could be beneficial in formulating nutraceuticals aimed at reducing oxidative damage .

Agricultural Applications

1. Pesticide Development
The compound has potential applications as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its structural features may enhance the efficacy of formulations targeting specific pests or pathogens in crops. Research into similar pyrazole compounds suggests they can serve as effective agents against agricultural pests .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of various pyrazole derivativesIdentified significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity StudySynthesis and testing of pyrazole derivativesDemonstrated cytotoxic effects on colorectal cancer cell lines .
Antioxidant Properties AssessmentRadical scavenging activity of pyrazolesCompounds showed higher antioxidant activity compared to standard ascorbic acid .

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups Present
This compound (Target Compound) Not Available C9H12N2O5 228.20 g/mol 5-hydroxy, 1-(2-hydroxyethyl), methyl ester Hydroxyl, ester, pyrazole ring
Ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-bromo-6-ethoxyphenoxy)acetate 329742-40-7 C21H22BrN5O5 504.34 g/mol 5-amino-4-cyano (pyrazole), 2-bromo-6-ethoxy (phenoxy), 1-(2-hydroxyethyl) Amino, cyano, bromo, ethoxy, ester, vinyl
Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate 1795275-09-0 C8H11N3O4 213.19 g/mol 5-methyl, 4-nitro (pyrazole), ethyl ester Nitro, methyl, ester, pyrazole ring

Functional Group Analysis

The 1-(2-hydroxyethyl) substituent is shared with , suggesting similar steric and solubility profiles, whereas lacks this moiety.

Additional Substituents: contains a bromophenoxy group and a cyanovinyl linker, introducing significant steric bulk and electrophilic character absent in the target compound. The nitro group in is strongly electron-withdrawing, likely reducing the pyrazole ring’s basicity compared to the hydroxyl group in the target compound.

Physicochemical and Reactivity Insights

  • Solubility: The target compound’s hydroxyl and ester groups suggest moderate water solubility, whereas ’s bromine and cyano groups may reduce solubility despite its ethoxy and hydroxyethyl substituents.
  • Reactivity: The hydroxyl group in the target compound could participate in nucleophilic reactions or serve as a hydrogen-bond donor, unlike ’s nitro group, which is more prone to reduction or electrophilic substitution. ’s cyanovinyl and bromophenoxy groups may enable cross-coupling reactions or halogen-specific interactions (e.g., Suzuki-Miyaura), offering broader synthetic utility.

Biological Activity

Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate, with the CAS number 1365959-61-0, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₁₂N₂O₄
Molecular Weight200.19 g/mol
CAS Number1365959-61-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Potential

Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer activity. For instance, a study evaluating various pyrazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells. This suggests that this compound may possess similar properties, although specific data on this compound is limited.

The biological activity of pyrazole derivatives often involves multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds may inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Many pyrazole derivatives activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Study on Pyrazole Derivatives

A relevant study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazole derivatives. The findings indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The estimated half-maximal cytotoxic concentrations (CC₅₀) for selected compounds were significantly lower than traditional chemotherapeutic agents like cisplatin and fluorouracil, indicating a promising therapeutic index for these new agents .

Comparative Analysis

The following table summarizes the cytotoxic activity of selected pyrazole derivatives compared to standard chemotherapy drugs:

CompoundCC₅₀ (µM)Type of Cancer
Methyl 2-(5-hydroxy-...)acetateTBDTBD
Cisplatin47.2Lung Carcinoma
Fluorouracil381.2Breast Adenocarcinoma
Pyrazole Derivative A58.4Colon Adenocarcinoma

Q & A

Q. Advanced

  • Protection/deprotection : Temporarily masking reactive groups (e.g., hydroxyl) during harsh reactions .
  • Catalysis : Using bases like K₂CO₃ or phase-transfer catalysts to accelerate nucleophilic substitutions .
  • Workup optimization : Employing extraction with ethyl acetate and recrystallization (methanol/ethyl acetate mixtures) to isolate pure products .

How are tautomeric forms of this compound identified and quantified?

Q. Advanced

  • X-ray diffraction reveals solid-state tautomers (e.g., enol vs. keto forms in the pyrazole ring) .
  • Solution-state NMR with deuterated solvents (DMSO-d₆ or CDCl₃) detects equilibrium shifts, while UV-Vis spectroscopy monitors tautomer-specific absorbance .

What computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like enzymes or receptors .
  • PASS program predicts pharmacological potential (e.g., anti-inflammatory or anticancer activity) based on structural motifs .
  • ADMET modeling (SwissADME) assesses pharmacokinetic properties for drug-likeness .

How do steric and electronic effects influence reactivity in derivatization reactions?

Q. Advanced

  • Steric effects : Bulky substituents (e.g., 2-hydroxyethyl) may hinder nucleophilic attack at the pyrazole C-4 position, requiring polar aprotic solvents (DMF) to enhance reactivity .
  • Electronic effects : Electron-withdrawing groups (ester) activate the pyrazole ring for electrophilic substitution, while hydroxy groups participate in hydrogen bonding, affecting solubility .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Low solubility : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
  • Twinned crystals : SHELXD or TWINABS refine diffraction data to resolve overlapping lattices .
  • Disorder : Partial occupancy modeling in SHELXL accounts for flexible hydroxyethyl groups .

How does the compound interact with biological targets, and what assays validate these interactions?

Q. Advanced

  • Enzyme inhibition assays (e.g., COX-2 or kinase assays) quantify IC₅₀ values .
  • Cellular viability assays (MTT or apoptosis markers) test cytotoxicity in cancer models .
  • SPR or ITC measure binding kinetics and thermodynamics with purified proteins .

What are the limitations of current synthetic methodologies, and what innovations are emerging?

Q. Advanced

  • Limitations : Low yields in esterification steps (~40–60%) due to competing hydrolysis .
  • Innovations : Flow chemistry for precise temperature control and microwave-assisted synthesis to reduce reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.